molecular formula C7H7BrN4O2 B015645 8-Bromotheophylline CAS No. 10381-75-6

8-Bromotheophylline

Cat. No. B015645
CAS RN: 10381-75-6
M. Wt: 259.06 g/mol
InChI Key: SKTFQHRVFFOHTQ-UHFFFAOYSA-N
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Scientific Research Applications

Bromotheophylline has a wide range of applications in scientific research:

Mechanism of Action

Bromotheophylline exerts its effects primarily through its action as a diuretic. It increases the permeability of the renal tubules, enhances glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubules. This leads to an increase in urine production and the excretion of sodium and chloride ions .

Additionally, bromotheophylline acts as an adenosine receptor antagonist, particularly at the A1 receptor. This antagonistic action contributes to its diuretic effects and may also influence other physiological processes .

Safety and Hazards

When handling 8-Bromotheophylline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Bromotheophylline can be synthesized through various methods. One common synthetic route involves the bromination of theophylline. The reaction typically uses bromine or hydrogen bromide as the brominating agent. The process involves dissolving theophylline in a suitable solvent, such as acetic acid, and then adding the brominating agent under controlled conditions to yield bromotheophylline .

Industrial production methods often involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Bromotheophylline undergoes several types of chemical reactions, including:

    Oxidation: Bromotheophylline can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert bromotheophylline into different reduced forms.

    Substitution: The bromine atom in bromotheophylline can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Bromotheophylline is similar to other xanthine derivatives such as:

    Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.

    Caffeine: A stimulant commonly found in coffee and tea, known for its central nervous system effects.

    8-Chlorotheophylline: Another xanthine derivative with similar diuretic properties.

What sets bromotheophylline apart is its specific bromine substitution, which imparts unique chemical and pharmacological properties. This substitution enhances its diuretic action compared to other xanthine derivatives .

properties

IUPAC Name

8-bromo-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTFQHRVFFOHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044768
Record name 8-Bromotheophylline
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Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

Decomposes at 300 ºC
Record name Bromotheophylline
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Solubility

Soluble
Record name Bromotheophylline
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Mechanism of Action

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland.
Record name Bromotheophylline
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CAS RN

10381-75-6
Record name 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name Bromotheophylline
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Record name 8-Bromotheophylline
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Record name BROMOTHEOPHYLLINE
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Melting Point

295-316 ºC
Record name Bromotheophylline
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URL https://www.drugbank.ca/drugs/DB14018
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Synthesis routes and methods

Procedure details

One mole of theophylline is dissolved in 2.5 liters of acetic acid containing one liter of water, and kept at 50° C., until the theophylline is dissolved and the medium becomes homogeneous. 1.1 mole of bromine is then added, drop by drop, and the bromine derivative, 8-bromotheophylline precipitates in the medium. The solution is then ccoled to room temperature , and the product filtered and washed with water, and then dried to give 70-85% yield of 8-bromo-theophylline.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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